molecular formula C6H6Cl2N2 B2402552 (5,6-Dichloropyridin-2-yl)methanamine CAS No. 1256825-30-5

(5,6-Dichloropyridin-2-yl)methanamine

Cat. No.: B2402552
CAS No.: 1256825-30-5
M. Wt: 177.03
InChI Key: SKEILFXWRQXZDR-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, where the 2-position is substituted with a methanamine group and the 5 and 6 positions are substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of (5,6-Dichloropyridin-2-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

(5,6-Dichloropyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. It can react with cysteamine, leading to the generation of reactive oxygen species (ROS). This ROS generation can induce downstream events such as cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dichloropyridin-2-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

(5,6-dichloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEILFXWRQXZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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